molecular formula C18H15N3O B11449811 2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine

2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11449811
M. Wt: 289.3 g/mol
InChI Key: VHCMODDJFNSNAG-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that combines several functional groups, including furan, imidazo, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a furan derivative with an imidazo[1,2-a]pyridine precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine
  • 2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine
  • 6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine

Uniqueness

2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

2-(furan-2-yl)-6-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H15N3O/c1-13-9-10-16-20-17(15-8-5-11-22-15)18(21(16)12-13)19-14-6-3-2-4-7-14/h2-12,19H,1H3

InChI Key

VHCMODDJFNSNAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=CC=C3)C4=CC=CO4)C=C1

Origin of Product

United States

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